

# theoretical studies on 4-Chloro-3-methoxyphenylboronic acid

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## Compound of Interest

**Compound Name:** 4-Chloro-3-methoxyphenylboronic acid

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An In-depth Technical Guide to the Theoretical and Practical Aspects of **4-Chloro-3-methoxyphenylboronic Acid**

## Foreword: Bridging Theory and Application

In modern synthetic chemistry, particularly within pharmaceutical and materials science, the journey from a simple building block to a complex, functional molecule is paved with challenges of efficiency, selectivity, and predictability. **4-Chloro-3-methoxyphenylboronic acid** stands as a quintessential example of a versatile intermediate, whose true potential is unlocked through a deep understanding of its electronic properties and reactivity. This guide moves beyond a simple datasheet, offering a cohesive narrative that intertwines the molecule's fundamental characteristics with the theoretical underpinnings that govern its behavior in cornerstone reactions like the Suzuki-Miyaura coupling. We will explore not just the "what" and "how," but the critical "why," providing researchers with the insights needed to leverage this reagent to its fullest extent.

## Part 1: Molecular Profile and Physicochemical Properties

**4-Chloro-3-methoxyphenylboronic acid** is an organoboron compound that has gained prominence as a building block in organic synthesis.<sup>[1][2]</sup> Its utility stems from the boronic acid moiety, which is a versatile functional group for forming new carbon-carbon bonds.<sup>[3]</sup>

## Core Identification

Property	Value	Source
IUPAC Name	(4-chloro-3-methoxyphenyl)boronic acid	<a href="#">[1]</a>
CAS Number	89694-47-3	<a href="#">[2]</a>
Molecular Formula	C <sub>7</sub> H <sub>8</sub> BClO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	186.40 g/mol	<a href="#">[1]</a>
Canonical SMILES	B(C1=CC(=C(C=C1)Cl)OC)(O)O	<a href="#">[1]</a>
InChI Key	DZNNRXURZJLARZ-UHFFFAOYSA-N	<a href="#">[1]</a>

## Physicochemical Data

The physical properties of a reagent are critical for its handling, storage, and use in reactions.

Property	Value	Notes
Appearance	White to off-white crystalline powder	<a href="#">[2]</a>
Melting Point	238-242 °C (lit.)	Data for isomer 3-Chloro-4-methoxyphenylboronic acid, often similar. <a href="#">[4]</a> <a href="#">[5]</a>
Solubility	Soluble in common organic solvents like THF, DMSO. Insoluble in water.	General property for arylboronic acids. <a href="#">[6]</a>
Stability	Stable under standard conditions. May form anhydrides (boroxines) upon dehydration.	<a href="#">[2]</a>

## Part 2: Synthesis and Purification

The reliable synthesis of **4-Chloro-3-methoxyphenylboronic acid** is crucial for its application. While specific literature on this exact isomer's synthesis is sparse, the general and patented methods for producing substituted phenylboronic acids provide a robust and validated pathway. The most common approach involves the lithiation of an aryl halide followed by quenching with a trialkyl borate.

## Retrosynthetic Analysis & Proposed Pathway

The synthesis logically begins with the commercially available 1-chloro-2-methoxybenzene. Directed ortho-metalation is not feasible due to the substitution pattern. Therefore, a halogen-metal exchange or Grignard formation followed by borylation is the most direct route. However, a more common industrial approach for related isomers involves the lithiation of a more complex precursor.<sup>[7]</sup> A plausible laboratory synthesis starts from 4-chloro-3-methoxyaniline via Sandmeyer reaction to install a bromine, followed by lithiation and borylation. A more direct, albeit potentially lower-yielding route, starts from 1-bromo-4-chloro-3-methoxybenzene.



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Caption: Proposed synthetic pathway for **4-Chloro-3-methoxyphenylboronic acid**.

## Experimental Protocol: Laboratory Scale Synthesis

This protocol is a representative method adapted from procedures for analogous compounds.  
<sup>[6][7]</sup>

### Materials:

- 1-Bromo-4-chloro-3-methoxybenzene
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi, 2.5 M in hexanes)

- Trimethyl borate ( $\text{B}(\text{OMe})_3$ )
- Hydrochloric Acid (2 M)
- Ethyl Acetate
- Brine (saturated  $\text{NaCl}$  solution)

Procedure:

- Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-bromo-4-chloro-3-methoxybenzene (1.0 eq) and anhydrous THF.
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture for 1 hour at -78 °C.
- Borylation: To the aryl lithium solution, add trimethyl borate (1.2 eq) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
- Quench and Workup: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by adding 2 M HCl until the solution is acidic (pH ~2). Stir vigorously for 1 hour.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
- Purification: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure.
- Isolation: The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield the final product.

## Part 3: Theoretical Studies and Reactivity Analysis

While dedicated computational studies on **4-chloro-3-methoxyphenylboronic acid** are not prevalent in public literature, we can construct a robust theoretical framework by applying

principles from extensive studies on analogous systems like phenylboronic acid and its derivatives.<sup>[8][9]</sup> Density Functional Theory (DFT) is the workhorse for such investigations, providing deep insights into molecular structure, electronic properties, and reaction mechanisms.<sup>[8][10]</sup>

## The Role of Substituents: An Electronic Perspective

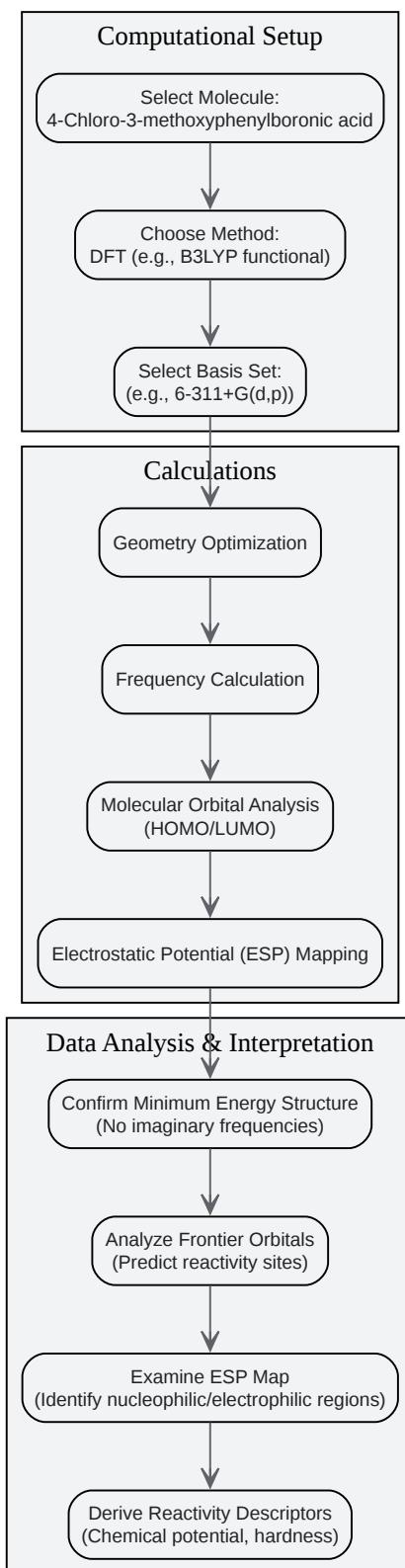
The reactivity of the boronic acid in catalysis, particularly in the transmetalation step of the Suzuki-Miyaura coupling, is heavily influenced by the electronic nature of the phenyl ring. The substituents on **4-chloro-3-methoxyphenylboronic acid** have competing effects:

- Methoxy Group (-OCH<sub>3</sub>): Located at the meta position relative to the boronic acid, the methoxy group exerts a weak +M (mesomeric) effect and a stronger -I (inductive) effect. Its primary influence is electron-donating, which slightly increases the electron density on the ring.
- Chloro Group (-Cl): Located at the para position, the chloro group has a weak -M effect but a significant -I effect, making it an overall electron-withdrawing group.

The net effect is a nuanced electronic landscape on the aryl ring. This electronic push-and-pull influences the Lewis acidity of the boron atom and the nucleophilicity of the ipso-carbon, which are critical parameters in the catalytic cycle.

## Computational Workflow for Reactivity Analysis

A standard theoretical study to predict the reactivity of this molecule would follow a workflow executed using quantum chemistry software packages like Gaussian.

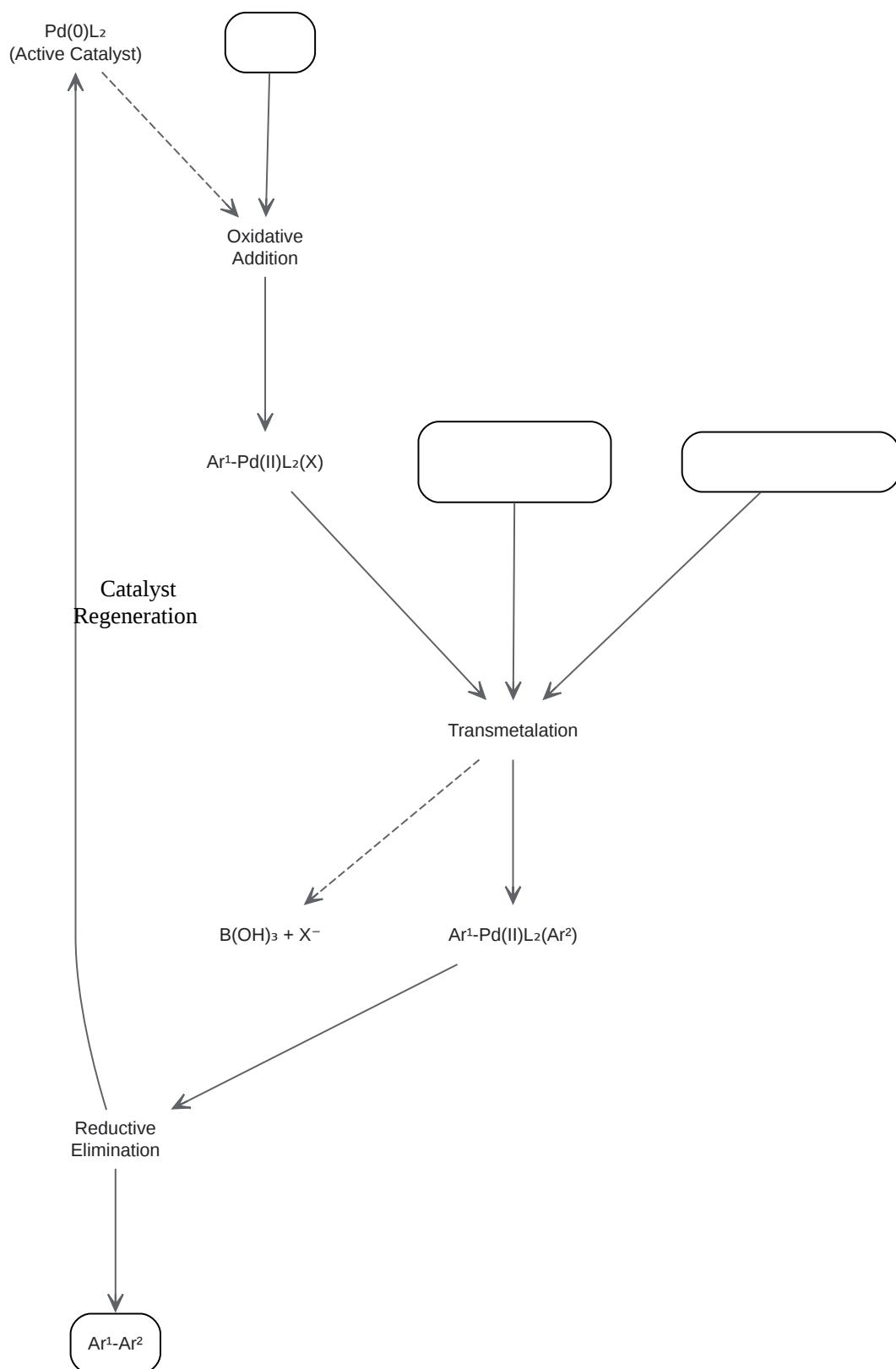
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Caption: Standard workflow for a DFT-based theoretical analysis of a molecule.

# Key Theoretical Insights into the Suzuki-Miyaura Coupling Mechanism

The Suzuki-Miyaura coupling is the most vital application of this boronic acid.[5][11] Theoretical studies have illuminated its complex mechanism, which consists of three primary stages: oxidative addition, transmetalation, and reductive elimination.[8]

- **Oxidative Addition:** The active Pd(0) catalyst reacts with an aryl halide (Ar-X) to form a Pd(II) complex. Theoretical studies show this step is often rate-limiting.[12]
- **Transmetalation:** This is the crucial step involving the boronic acid. The aryl group is transferred from the boron atom to the palladium center. The process is base-assisted; the base activates the boronic acid by forming a more nucleophilic boronate species  $[\text{Ar}-\text{B}(\text{OH})_3]^-$ . DFT calculations on similar systems have shown that this step proceeds through a transition state where the boronate coordinates to the palladium complex.[8] The electronic properties of the 4-chloro-3-methoxyphenyl group, as discussed above, directly impact the energetics of this transfer.
- **Reductive Elimination:** The two aryl groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

## Part 4: Applications in Medicinal Chemistry and Materials Science

The true value of **4-Chloro-3-methoxyphenylboronic acid** lies in the complex molecules it helps create. Its substituted phenyl motif is a common feature in biologically active compounds and functional materials.

- Medicinal Chemistry: As a versatile building block, it is used in the synthesis of inhibitors for various biological targets.[\[1\]](#)[\[3\]](#) The chloro and methoxy groups can form key interactions (e.g., hydrogen bonds, hydrophobic interactions) within an enzyme's active site or can be used as handles for further molecular elaboration.[\[5\]](#)
- Materials Science: Aryl-aryl bonds are the backbone of many conjugated polymers and organic light-emitting diodes (OLEDs). The Suzuki coupling, using reagents like this one, is a primary method for constructing these materials, with the substituents fine-tuning the electronic and photophysical properties.[\[13\]](#)

## Protocol: Suzuki-Miyaura Cross-Coupling

This is a general, representative protocol for a palladium-catalyzed cross-coupling reaction.

### Materials:

- **4-Chloro-3-methoxyphenylboronic acid** (1.2 eq)
- Aryl Halide (e.g., 4-Bromotoluene, 1.0 eq)
- Palladium Catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 2-5 mol%)
- Base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 eq)
- Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

### Procedure:

- Reaction Setup: To a Schlenk flask, add the aryl halide, **4-chloro-3-methoxyphenylboronic acid**, the base, and the palladium catalyst.

- Degassing: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to remove oxygen.
- Solvent Addition: Add the degassed solvent mixture via syringe.
- Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
- Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO<sub>4</sub>, filter, and concentrate. The crude product is then purified, typically by column chromatography on silica gel.

## Conclusion

**4-Chloro-3-methoxyphenylboronic acid** is more than a mere reagent; it is an enabling tool for chemical innovation. A thorough understanding, grounded in both experimental protocols and theoretical principles, allows researchers to move beyond simple application towards predictive design. By appreciating the electronic nuances imparted by its substituent pattern and understanding how these properties influence its journey through a catalytic cycle, scientists can better design synthetic routes, optimize reaction conditions, and ultimately accelerate the discovery of new medicines and materials.

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